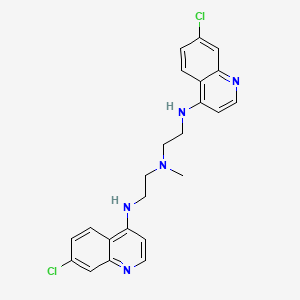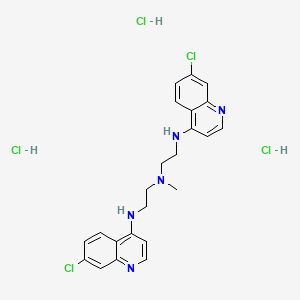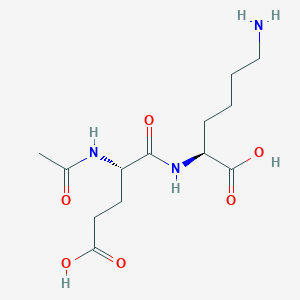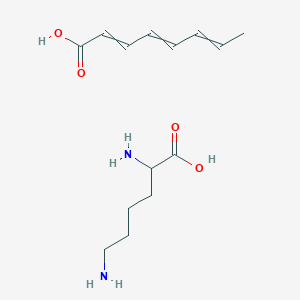
Mal-PEG2-PFP
Übersicht
Beschreibung
Mal-PEG2-PFP is a PEG linker containing maleimide and PFP moieties . Maleimide is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .
Molecular Structure Analysis
The molecular formula of Mal-PEG2-PFP is C17H14F5NO6 . Its InChI is InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 . The canonical SMILES is C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F .Chemical Reactions Analysis
While specific chemical reactions involving Mal-PEG2-PFP are not available, it’s known that the maleimide group in the molecule reacts with thiols to form thiolester bonds . The PFP moiety is amine-reactive .Physical And Chemical Properties Analysis
The molecular weight of Mal-PEG2-PFP is 423.29 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has 11 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Bioconjugation
Mal-PEG2-PFP is a non-cleavable linker for bio-conjugation . Bioconjugation is the process of chemically linking two or more biomolecules together. This process is used in a variety of scientific research fields, including drug delivery, vaccine development, and the creation of novel biomaterials.
Drug Delivery
The hydrophilic PEG linker in Mal-PEG2-PFP increases the water solubility of a compound in aqueous media . This property makes it useful in drug delivery, as it can help improve the solubility and stability of therapeutic agents, enhancing their delivery to target cells or tissues.
Proteomics Research
Mal-PEG2-PFP is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The maleimide group in Mal-PEG2-PFP can react with thiol groups in proteins to form thiolester bonds, making it a useful tool for protein labeling and modification.
pH-Sensitive Research
The maleimide group in Mal-PEG2-PFP is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiolester bonds . This property can be exploited in pH-sensitive research, such as the development of pH-responsive drug delivery systems.
Amine-Reactive Research
The PFP moieties in Mal-PEG2-PFP are amine-reactive . This property can be used in research involving amine groups, such as the modification of amine-containing compounds or the study of amine-related biological processes.
Wirkmechanismus
Target of Action
Mal-PEG2-PFP is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOR/Ester group linked through a linear PEG chain . The primary targets of Mal-PEG2-PFP are proteins with thiol groups and amine groups .
Mode of Action
The Maleimide group in Mal-PEG2-PFP is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . The PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . This allows the compound to bind to its targets and modify them.
Biochemical Pathways
Mal-PEG2-PFP is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG linker in Mal-PEG2-PFP increases the water solubility of a compound in aqueous media . This can potentially enhance the bioavailability of the compound.
Result of Action
The result of Mal-PEG2-PFP’s action is the formation of a covalent bond with its target proteins, leading to their modification . In the context of PROTACs, this can lead to the degradation of the target proteins .
Action Environment
The action of Mal-PEG2-PFP is influenced by the pH of the environment. The Maleimide group reacts specifically with thiol groups at a pH between 6.5 and 7.5 . Additionally, the stability and efficacy of Mal-PEG2-PFP may be affected by other environmental factors such as temperature and the presence of other reactive groups.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYKJKJMZSGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG2-PFP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)









